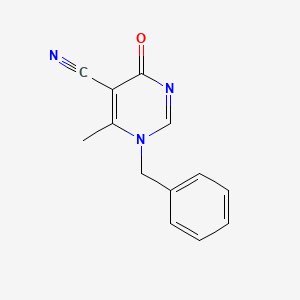![molecular formula C17H20FN3O4 B5674376 1-ethyl-4-{2-[3-(2-fluorophenoxy)azetidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5674376.png)
1-ethyl-4-{2-[3-(2-fluorophenoxy)azetidin-1-yl]-2-oxoethyl}piperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that are of interest for their potential biological activities, including acting as serotonin-selective reuptake inhibitors (SSRIs) or as components in the development of new pharmaceuticals with improved profiles for treating various disorders. Compounds with structural similarities, incorporating elements like piperazine, fluorophenyl groups, and azetidinyl moieties, have been explored for their diverse biological activities and chemical properties.
Synthesis Analysis
Synthesis of related compounds often involves multi-step chemical reactions, starting from basic chemical structures and incorporating functional groups through processes like nucleophilic substitution, cyclization, and condensation reactions. For example, Dorsey et al. (2004) synthesized 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines modeled after fluoxetine, indicating a methodological framework that could be applicable to synthesizing compounds with similar structural features (Dorsey et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds related to the one often features a complex arrangement of rings, including piperazine and potentially azetidine or dione functionalities, contributing to their pharmacological profiles. X-ray diffraction studies and spectroscopic methods such as NMR and mass spectrometry are typically employed to elucidate their structures, as seen in studies by Feskov et al. (2019), who designed stretched analogues of piperidine, piperazine, and morpholine to enhance their utility in drug discovery (Feskov et al., 2019).
Propiedades
IUPAC Name |
1-ethyl-4-[2-[3-(2-fluorophenoxy)azetidin-1-yl]-2-oxoethyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4/c1-2-19-7-8-20(17(24)16(19)23)11-15(22)21-9-12(10-21)25-14-6-4-3-5-13(14)18/h3-6,12H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEFLHSPCALOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N2CC(C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-{2-[3-(2-fluorophenoxy)azetidin-1-YL]-2-oxoethyl}piperazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5674296.png)


![7-methyl-2-(2-methylquinolin-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5674312.png)
![5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5674324.png)
![5,6-dimethyl-2-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B5674337.png)
![N-{[8-(4-methylpyrimidin-2-yl)-1-oxa-8-azaspiro[4.5]dec-2-yl]methyl}-2-furamide](/img/structure/B5674345.png)
![6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5674357.png)
![2-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5674360.png)
![3-{[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1-methyl-2(1H)-quinolinone](/img/structure/B5674363.png)


![3-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}quinazolin-4(3H)-one](/img/structure/B5674388.png)
![(1S*,5R*)-3-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5674395.png)